2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose typically involves multiple steps, starting from a suitable sugar precursor. The key steps may include:
Protection of hydroxyl groups: Using protecting groups to mask the hydroxyl functionalities.
Azidation: Introduction of the azido group at the 6-position.
Formation of the anhydro bridge: Cyclization to form the 2,5-anhydro structure.
Introduction of the pyrimidinyl group: Coupling with a pyrimidine derivative.
Dimethyl acetal formation: Protection of the aldehyde group as a dimethyl acetal.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions at the azido group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: As a precursor for antiviral or anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-L-mannose: Lacks the dimethyl acetal group.
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(ethyl acetal)-L-mannose: Contains an ethyl acetal instead of a dimethyl acetal.
Uniqueness
The presence of the dimethyl acetal group in 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose may confer unique reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C13H19N5O6 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
1-[(2S,3R,4R,5R)-2-(azidomethyl)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-6-5-18(13(21)16-11(6)20)8-7(4-15-17-14)24-10(9(8)19)12(22-2)23-3/h5,7-10,12,19H,4H2,1-3H3,(H,16,20,21)/t7-,8-,9+,10+/m0/s1 |
InChI Key |
YDCDJYVMXCQQTH-AXTSPUMRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)C(OC)OC)CN=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)C(OC)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.